1-Methyl-3-[1-(4-methylphenyl)ethylcarbamoyl]pyrazole-4-carboxylic acid
Overview
Description
1-Methyl-3-[1-(4-methylphenyl)ethylcarbamoyl]pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a methyl group, a 4-methylphenyl group, and a carboxylic acid group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[1-(4-methylphenyl)ethylcarbamoyl]pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the 4-Methylphenyl Group: This step involves the coupling of the pyrazole ring with 4-methylphenyl derivatives through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the application of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[1-(4-methylphenyl)ethylcarbamoyl]pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and palladium catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-3-[1-(4-methylphenyl)ethylcarbamoyl]pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antipyretic properties.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Industrial Applications: It is investigated for its role in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[1-(4-methylphenyl)ethylcarbamoyl]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including inflammatory signaling, pain perception, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-carboxylic acid: Lacks the 4-methylphenyl group and has different pharmacological properties.
1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group on the pyrazole ring and exhibits distinct biological activities.
1-methyl-3-(phenylamino)carbonyl-1H-pyrazole-4-carboxylic acid: Contains a phenyl group instead of the 4-methylphenyl group, leading to variations in its chemical reactivity and applications.
Uniqueness
1-Methyl-3-[1-(4-methylphenyl)ethylcarbamoyl]pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, 4-methylphenyl group, and carboxylic acid group on the pyrazole ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-methyl-3-[1-(4-methylphenyl)ethylcarbamoyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9-4-6-11(7-5-9)10(2)16-14(19)13-12(15(20)21)8-18(3)17-13/h4-8,10H,1-3H3,(H,16,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAAUVQPFIPHGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2=NN(C=C2C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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